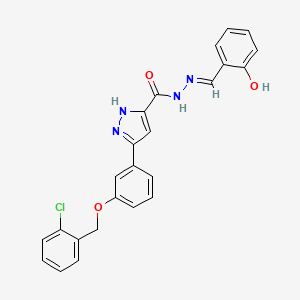
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in various scientific research applications. This compound is known for its ability to covalently bind to proteins and other biomolecules, making it a valuable tool in biochemistry and molecular biology. Its fluorescence properties allow for the visualization and tracking of biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-1,3,5-triazine. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of fluorescein. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the triazine ring. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in aqueous or organic solvents under basic conditions.
Electrophilic Substitution: Electrophiles such as halogens can react with the compound under acidic conditions.
Major Products
The major products of these reactions are derivatives of the original compound, where the chlorine atoms on the triazine ring are replaced by other functional groups. These derivatives can have varied properties and applications depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is used as a labeling reagent for the detection and quantification of various analytes. Its fluorescent properties make it ideal for use in spectroscopic and chromatographic techniques.
Biology
In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It allows researchers to track the localization and interaction of these molecules within cells and tissues using fluorescence microscopy and flow cytometry.
Medicine
In medical research, the compound is used in diagnostic assays and imaging techniques. Its ability to bind specifically to certain biomolecules makes it useful in the detection of diseases and monitoring of therapeutic interventions.
Industry
In industrial applications, this compound is used in the development of fluorescent probes and sensors. These tools are essential in quality control processes and environmental monitoring.
作用機序
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves its ability to form covalent bonds with amino groups on proteins and other biomolecules. This covalent attachment is facilitated by the reactive triazine ring, which undergoes nucleophilic substitution reactions. Once bound, the compound’s fluorescent properties allow for the visualization and tracking of the labeled molecules. The fluorescence is due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable by fluorescence-based instruments.
類似化合物との比較
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye that reacts with amine groups on biomolecules.
Rhodamine B: A fluorescent dye with similar applications but different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying wavelengths and higher photostability compared to fluorescein derivatives.
Uniqueness
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique due to its specific reactivity with amino groups and its stability under various conditions. Unlike some other fluorescent dyes, it forms stable covalent bonds, ensuring that the fluorescence signal remains intact during experimental procedures. Additionally, its spectral properties make it suitable for use in a wide range of fluorescence-based applications.
This compound’s versatility and reliability make it an invaluable tool in scientific research, contributing to advancements in various fields.
特性
分子式 |
C23H13Cl3N4O5 |
|---|---|
分子量 |
531.7 g/mol |
IUPAC名 |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,30H,(H,32,33)(H,26,27,28,29);1H |
InChIキー |
CEKSHCAIHGNWBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)


![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)




![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)


![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
